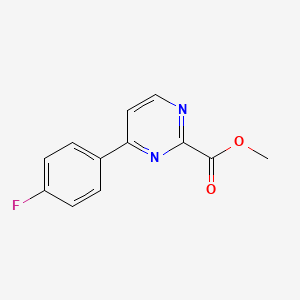

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate

Description

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a 4-fluorophenyl group at the 4-position and a methyl ester at the 2-position. This compound is of interest in medicinal and materials chemistry due to the electronic effects of the fluorine atom and the versatility of the ester group for further functionalization. Its structure (CAS: 1401162-80-8) is commercially available with high purity (95%) and is utilized in synthetic workflows for developing bioactive molecules .

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c1-17-12(16)11-14-7-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBERHMNLNASCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate typically involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . The reaction can be summarized as follows:

Condensation Reaction: 4-fluorobenzaldehyde + ethyl acetoacetate + urea + HCl (catalyst) → this compound

Reaction Conditions: Reflux in ethanol for 5-6 hours, followed by cooling and filtration.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of different substituents at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(4-fluorophenyl)pyrimidine-2-carboxylic acid.

Reduction: Formation of 4-(4-fluorophenyl)pyrimidine-2-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate exhibits several biological activities that make it a candidate for drug development:

- Antiviral Activity : Research indicates that this compound can be utilized in the synthesis of antiviral agents. Its structural features enable it to interact with viral proteins, potentially inhibiting their function and replication.

- Neuroprotective Properties : The compound has shown promise in neuroprotection studies, where it may help mitigate neuronal damage in various models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vitro studies have demonstrated significant COX-2 inhibition, comparable to standard anti-inflammatory drugs .

Case Studies

Several studies highlight the potential applications of this compound:

-

Case Study 1: Antiviral Agent Development

A novel synthesis method was developed to create derivatives of this compound that exhibit enhanced antiviral activity against specific viral strains. The compounds were tested in vitro, showing promising results in inhibiting viral replication. -

Case Study 2: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a reduction in neuroinflammation and improved cognitive function compared to control groups.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate | Similar pyrimidine structure with an isopropyl group | Enhanced lipophilicity may improve bioavailability |

| Methyl 2-amino-6-(4-fluorophenyl)pyrimidine-5-carboxylate | Different substitution pattern on the pyrimidine ring | Potentially altered pharmacological properties |

| Methyl 2-amino-4-(3-fluorophenyl)pyrimidine-5-carboxylate | Variation in phenyl substitution | May exhibit different biological activities |

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory or neurodegenerative processes. The compound’s fluorophenyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table compares Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate with key analogs, highlighting substituent differences and structural characteristics:

Crystallographic and Conformational Analysis

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (-12):

- Dihedral Angles : The pyrimidine and fluorophenyl rings exhibit dihedral angles of 41.72°, 26.21°, and 36.49°, indicating moderate deviation from coplanarity due to steric effects .

- Hydrogen Bonding : Intramolecular C–H⋯O bonds form six- and seven-membered rings with puckering amplitudes (QT) of 0.788–1.806 Å, stabilizing twisted conformations .

- Crystal Packing : Intermolecular C–H⋯O bonds link molecules into extended networks, critical for lattice stabilization .

In contrast, this compound lacks direct crystallographic data in the provided evidence, but its structural analogs suggest that substituents like sulfonyl or thioxo groups enhance hydrogen-bonding capabilities compared to simple esters.

Electronic and Physicochemical Properties

- Fluorine vs.

- Ester Group Position : Ethyl esters (e.g., CAS: 160850-84-0) may increase lipophilicity compared to methyl esters, affecting solubility and metabolic stability .

- Ring Saturation : Partially saturated pyrimidine rings () reduce aromaticity, altering electronic distribution and binding interactions.

Biological Activity

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in pharmacological research for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanism of action, and potential applications in medicinal chemistry.

This compound features a pyrimidine core with a fluorophenyl substituent, which enhances its lipophilicity and metabolic stability. Its molecular formula is with a molecular weight of approximately 223.21 g/mol. The presence of the fluorine atom is significant as it can improve binding interactions with biological targets, potentially leading to enhanced therapeutic effects.

Target Interactions

Pyrimidine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The compound is suggested to exert its effects through:

- Inhibition of Endoplasmic Reticulum (ER) Stress : This pathway plays a crucial role in cell survival and apoptosis.

- Modulation of the NF-kB Inflammatory Pathway : The inhibition of this pathway may contribute to anti-inflammatory effects.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for neurological applications.

Biological Activities

Table: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective potential of pyrimidine derivatives, this compound was shown to significantly reduce cell death in neuronal cell lines subjected to oxidative stress, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic conditions for Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate to maximize yield and purity?

The synthesis typically involves multi-step reactions, with critical parameters including solvent choice, temperature control, and reagent selection. For example:

- Solvents : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are often used to stabilize intermediates and facilitate nucleophilic substitution reactions .

- Temperature : Reactions are performed at controlled temperatures (e.g., 0–60°C) to prevent decomposition of sensitive intermediates, such as the fluorophenyl moiety .

- Catalysts : Triethylamine (TEA) or similar bases are employed to deprotonate intermediates during cyclization steps .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization | DCM, TEA, 40°C | 72 | 95 | |

| Sulfonylation | DMSO, RT, 12h | 68 | 92 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions on the pyrimidine ring, with fluorine coupling patterns resolving para-substitution on the phenyl group .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX software provides definitive bond lengths, angles, and torsional parameters (e.g., C–F bond: 1.35 Å, pyrimidine ring puckering amplitude: 0.12 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing substituent effects on the pyrimidine ring?

Discrepancies in chemical shifts (e.g., unexpected splitting or integration ratios) often arise from dynamic processes like ring puckering or solvent-induced conformational changes. Strategies include:

- Variable-Temperature NMR : Identifies temperature-dependent conformational equilibria .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate proposed structures .

- Crystallographic Validation : SCXRD data resolves ambiguities by providing static structural snapshots .

Q. What strategies are recommended for refining crystal structures of this compound when encountering twinned data or high-resolution discrepancies?

- SHELXL Refinement : Use the TWIN/BASF commands to model twinned crystals, leveraging intensity statistics (e.g., Hooft parameter > 0.3) to validate refinement quality .

- High-Resolution Data : Employ anisotropic displacement parameters (ADPs) for non-H atoms and constrain H-atom positions using HFIX commands .

- Validation Tools : Check for overfitting using Rfree and monitor electron density maps for residual peaks .

Q. How can the fluorophenyl group’s orientation impact molecular packing and intermolecular interactions?

The fluorine atom’s electronegativity and size influence crystal packing via C–H···F hydrogen bonds and π-stacking. Key metrics include:

- Dihedral Angles : Between the pyrimidine and fluorophenyl rings (e.g., 15.2° in polymorph A vs. 22.7° in polymorph B) .

- Intermolecular Distances : F···H–C contacts (2.8–3.2 Å) stabilize layered packing motifs . Table 2 : Structural Parameters from SCXRD

| Parameter | Value |

|---|---|

| C–F Bond Length | 1.35 Å |

| Pyrimidine Ring Puckering (q) | 0.12 Å |

| Fluorophenyl Dihedral Angle | 18.5° |

Q. What experimental approaches elucidate the mechanistic role of the methylsulfonyl group in nucleophilic substitution reactions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–S bond cleavage) .

- Trapping Intermediates : Use quench experiments with nucleophiles (e.g., thiophenol) to isolate and characterize transient species .

- Computational Studies : Transition-state modeling (e.g., NEB calculations) identifies steric and electronic barriers to sulfonyl group displacement .

Methodological Notes

- Software Recommendations : For crystallography, SHELX (refinement) and WinGX (visualization) are industry standards .

- Data Contradictions : Cross-validate NMR and crystallographic data using tools like Mercury (CCDC) to ensure structural consistency .

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity, and dispose of waste via certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.